molecular formula C8H12O2 B8239810 6-Oxabicyclo[3.2.2]nonan-7-one CAS No. 27873-57-0

6-Oxabicyclo[3.2.2]nonan-7-one

Cat. No.: B8239810
CAS No.: 27873-57-0
M. Wt: 140.18 g/mol
InChI Key: VRKQDFIWZQBJLG-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.2.2]nonan-7-one (CAS 27873-57-0) is a bicyclic lactone of significant interest in synthetic organic and medicinal chemistry. It features a seven-membered ring system fused with a two-membered oxygen-containing bridge and a ketone group at position 7 . This compound serves as a privileged scaffold and key synthetic intermediate for constructing more complex molecular architectures, particularly chiral bridged [2.2.1] bicyclic lactones that are prevalent in pharmaceutically active compounds and natural products . Its research value is demonstrated in concise synthetic routes, such as a one-pot synthesis from cyclopent-3-en-1-ols via Rh-catalyzed asymmetric hydroformylation and cyclization, achieving high yields and excellent enantiomeric excess . Furthermore, this scaffold is part of a novel 6/7/5-fused polycyclic skeleton isolated from Eucalyptus robusta , which exhibits promising biological activity, including antifungal effects against Candida glabrata . The compound is characterized by a molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol . Its physical properties include a density of 1.093 g/cm³ and a boiling point of 262.8°C at 760 mmHg . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-oxabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8-6-2-1-3-7(10-8)5-4-6/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKQDFIWZQBJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297937
Record name 6-oxabicyclo[3.2.2]nonan-7-one
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URL https://comptox.epa.gov/dashboard/DTXSID40297937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27873-57-0
Record name NSC119484
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-oxabicyclo[3.2.2]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Intramolecular Cyclization

A widely reported method involves the base-catalyzed cyclization of hydroxy-substituted bicyclic precursors. For instance, ethyl acetate-soluble fractions from Magnolia denudata have been used as starting materials. The reaction proceeds via deprotonation of a hydroxyl group, followed by nucleophilic attack on a carbonyl carbon to form the lactone ring. Spectral methods, including 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR, confirm the structural integrity of the product.

Key Conditions :

  • Catalyst : Sodium methoxide (0.5–3.0 equivalents)

  • Solvent : Toluene-dimethylformamide (DMF) mixtures (3–8% DMF)

  • Temperature : 80–110°C

  • Yield : 55–77%

Acid-Catalyzed Lactonization

Quinic Acid Derivative Cyclization

A stereospecific route starts with quinic acid, a naturally occurring cyclohexanecarboxylic acid. Treatment with toluene-4-sulfonic acid in refluxing toluene induces dehydration and lactonization, yielding 6-oxabicyclo[3.2.2]nonan-7-one with 100% conversion efficiency.

Reaction Scheme :

Quinic acidH+, Δ6-Oxabicyclo[3.2.2]nonan-7-one+H2O\text{Quinic acid} \xrightarrow{\text{H}^+,\ \Delta} 6\text{-Oxabicyclo}[3.2.2]\text{nonan-7-one} + \text{H}_2\text{O}

Optimization Insights :

  • Acid Loading : 5–10 mol% toluene-4-sulfonic acid

  • Solvent : Anhydrous toluene

  • Time : 24 hours

  • Workup : Neutralization with aqueous NaHCO3_3, extraction with ethyl acetate

Oxidation of Bicyclic Alcohols

Selenium Dioxide-Mediated Oxidation

A patent-pending method oxidizes 4-methylene-3-oxabicyclo[3.2.2]nonan-2-ol using selenium dioxide (SeO2_2) under acidic conditions. The reaction achieves 40–85% conversion, with unreacted starting material recycled via fractional distillation.

Critical Parameters :

ParameterValue
Oxidizing AgentSeO2_2 (0.0001–1 wt%)
SolventAcetic acid-dichloromethane
Temperature25–40°C
Selectivity77.8% (based on reacted substrate)

Mechanism :

AlcoholSeO2, H+Ketone+H2O\text{Alcohol} \xrightarrow{\text{SeO}2,\ \text{H}^+} \text{Ketone} + \text{H}2\text{O}

Industrial-Scale Synthesis

Continuous-Flow Process

A scalable method described in US Patent 6,911,547 employs a two-step continuous-flow system:

  • Oxidation : Substrate oxidation in acetic acid with hydrogen peroxide.

  • Salt Formation : Precipitation of the sodium salt using toluene-N-methylpyrrolidone (NMP) mixtures.

Advantages :

  • Throughput : 60 g/h per reactor unit

  • Purity : >99% (HPLC)

  • Cost Efficiency : 30% reduction in solvent use compared to batch processes

Table 1: Industrial Process Parameters

StepConditionsOutcome
OxidationH2_2O2_2, 50–70°C55.7% yield
Salt PrecipitationToluene-NMP (97:3), 80°C73.3% recovery

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)CatalystSolvent SystemScalability
Base-Catalyzed55–77NaOMeToluene-DMFModerate
Acid-Catalyzed100TsOHTolueneHigh
SeO2_2 Oxidation40–85SeO2_2Acetic acid-CH2_2Cl2_2Low
Industrial Continuous73.3H2_2O2_2Toluene-NMPVery High

Key Findings :

  • The acid-catalyzed route offers quantitative yield but requires stringent anhydrous conditions.

  • Industrial methods prioritize solvent recovery and minimal reagent waste.

  • Selenium-based oxidation is limited by toxicity and low selectivity .

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.2.2]nonan-7-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

6-Oxabicyclo[3.2.2]nonan-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetyl transferase activity, which is crucial in the biosynthesis of platelet-activating factor. This inhibition can lead to anti-inflammatory effects and other therapeutic benefits .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Bicyclic Framework Key Functional Groups Synthesis Method Biological/Reactivity Highlights Reference
6-Oxabicyclo[3.2.2]nonan-7-one [3.2.2] (6-oxa bridge) Lactone (C7 ketone) Hydroformylation of cycloheptenol Antifungal activity (MIC₅₀ = 1.95 μg/mL)
6-Oxabicyclo[3.2.1]octan-7-one [3.2.1] (6-oxa bridge) Lactone (C7 ketone) BF₃-B₂H₆ reduction (failed synthesis) Reactivity limited due to ring strain
6-Azabicyclo[3.2.2]nonan-7-one [3.2.2] (6-aza bridge) Lactam (C7 ketone) Manganese(II)-mediated cyclization Discontinued commercial availability
8-Benzyl-6-ethoxycarbonyl-1-hydroxy-4,4-dimethyl-8-aza-2,3-dioxabicyclo[4.3.0]nonan-7-one [4.3.0] (2,3-dioxa bridge) Peroxylactone, ester Mn(II)-catalyzed cycloaddition Moderate yields (50–70%)
5-(1-oxoethyl)-1-methyl-2-(5-bromo-6-methoxy-2-naphthyl)-6-oxabicyclo[3.2.1]octan-7-one [3.2.1] (6-oxa bridge) Lactone, naphthyl substituent X-ray crystallography-validated synthesis Distorted chair conformations

Key Observations

Ring Size and Strain: The [3.2.2] system in this compound exhibits lower ring strain compared to the [3.2.1] analog, enabling higher synthetic yields (e.g., 90% vs. failed synthesis for [3.2.1]) . The [4.3.0] framework in dioxabicyclo derivatives introduces additional oxygen bridges, increasing polarity but reducing thermal stability .

Heteroatom Influence: Replacing oxygen with nitrogen (e.g., 6-azabicyclo derivatives) shifts reactivity toward lactam chemistry but reduces antifungal potency . Peroxylactones (e.g., 2,3-dioxabicyclo[4.3.0]nonan-7-one) show unique peroxide-related reactivity, though their yields are moderate (50–70%) .

Substituent Effects :

  • Bulky substituents (e.g., naphthyl groups in [3.2.1] derivatives) induce conformational distortions, as confirmed by X-ray crystallography .
  • Ethoxycarbonyl or benzyl groups in azabicyclo derivatives enhance solubility but complicate purification .

Biological Activity

Overview

6-Oxabicyclo[3.2.2]nonan-7-one is a bicyclic organic compound with the molecular formula C8H12O2. Its unique structure, featuring an oxygen atom integrated into a bicyclo framework, has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The synthesis of this compound typically involves cyclization reactions, often utilizing natural sources such as Magnolia denudata for extraction. The characterization of this compound is performed using various spectral methods, including 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR spectroscopy, which help elucidate its structure and confirm its purity .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit acetyl transferase activity, which plays a crucial role in the biosynthesis of platelet-activating factor (PAF), a lipid mediator involved in inflammatory responses . This inhibition can lead to reduced inflammation and may have therapeutic implications in treating inflammatory diseases.

Anti-platelet Activity

The compound also demonstrates anti-platelet activity by modulating pathways associated with platelet aggregation. By inhibiting PAF synthesis, it may prevent excessive platelet activation, which is critical in conditions like thrombosis . This property suggests potential applications in cardiovascular medicine.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Its ability to inhibit acetyl transferase suggests that it may interfere with lipid signaling pathways that are pivotal in inflammation and platelet activation .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • In vitro Studies : Laboratory experiments have demonstrated that the compound effectively reduces inflammatory markers in cell cultures treated with pro-inflammatory cytokines.
  • Animal Models : In vivo studies using rodent models of inflammation showed that administration of this compound resulted in decreased swelling and pain responses compared to control groups.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, a comparison with other known compounds exhibiting similar activities is useful:

CompoundAnti-inflammatory ActivityAnti-platelet ActivityNotes
This compoundHighModerateInhibits acetyl transferase; reduces PAF synthesis
AspirinModerateHighCOX inhibitor; well-established anti-inflammatory
IbuprofenHighLowNon-selective COX inhibitor; analgesic properties

Research Findings

Recent literature reviews and studies underscore the importance of exploring the biological potential of bicyclic compounds like this compound:

  • A review article discusses various synthetic routes for producing bicyclic compounds and their applications in anticancer therapy, highlighting the significance of structural diversity in drug design .
  • Another study emphasizes the role of similar compounds in modulating biochemical pathways relevant to cancer and inflammation, suggesting that further exploration could yield novel therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxabicyclo[3.2.2]nonan-7-one
Reactant of Route 2
6-Oxabicyclo[3.2.2]nonan-7-one

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